molecular formula C18H26FN5S2 B2637397 N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine CAS No. 1105252-30-9

N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine

Cat. No.: B2637397
CAS No.: 1105252-30-9
M. Wt: 395.56
InChI Key: OXPKOPAUTOBAKO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a useful research compound. Its molecular formula is C18H26FN5S2 and its molecular weight is 395.56. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binder Hoechst 33258 and Analogues

The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, provide a foundation for designing drugs targeting DNA interactions. These compounds have been utilized in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also find use as radioprotectors and topoisomerase inhibitors, showcasing their potential in drug design and molecular biology research (Issar & Kakkar, 2013).

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor (D2R) ligands, including arylpiperazine derivatives, highlights their therapeutic potential in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The structural features critical for high D2R affinity, including aromatic moieties and cyclic amines, underline the importance of these compounds in developing new psychiatric medications (Jůza et al., 2022).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline-4(3H)-ones and their derivatives are highlighted for their significant biological activities, including antibacterial properties. These compounds provide a template for medicinal chemists to introduce bioactive moieties, leading to potential new medicinal agents. This research underscores the solubility challenges and the pursuit of bioavailability to address antibiotic resistance (Tiwary et al., 2016).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives are explored for their wide range of therapeutic uses, from antipsychotic to anti-inflammatory and antidiabetic effects. Modifications to the piperazine nucleus have been shown to significantly affect the medicinal potential of resultant molecules, highlighting the flexibility and importance of this scaffold in drug discovery (Rathi et al., 2016).

Properties

IUPAC Name

N,N-diethyl-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN5S2/c1-3-22(4-2)13-14-25-18-21-20-17(26-18)24-11-9-23(10-12-24)16-7-5-15(19)6-8-16/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPKOPAUTOBAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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